molecular formula C10H12Li3N5O10P2 B13651309 trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B13651309
M. Wt: 445.1 g/mol
InChI Key: LZGPPAHUZSOGHJ-UHFFFAOYSA-K
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Description

Properties

IUPAC Name

trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.3Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGPPAHUZSOGHJ-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Li3N5O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C10H12N5O13P3Li3
  • Molecular Weight: Approximately 589.3 g/mol (for the diphosphate trilithium salt)
  • IUPAC Name: Trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
  • Key Features: Multiple phosphoryl groups, hydroxyl groups on the sugar moiety, and an aminopurine base (adenine) linked via a ribose sugar.

Preparation Methods of Trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Overview

The preparation of this trilithium salt involves multi-step synthetic routes starting from adenosine or its derivatives, followed by phosphorylation and lithium salt formation. The complexity arises from the need to preserve stereochemistry, avoid hydrolysis of phosphate groups, and achieve high purity of the lithium salt form.

Stepwise Synthetic Approach

Starting Material Preparation
  • Adenosine Derivatives: The synthesis typically begins with adenosine or protected adenosine derivatives to control reactivity at hydroxyl groups on the ribose ring. Protection groups such as acetyl or silyl ethers are used to selectively expose the 5'-hydroxyl group for phosphorylation.
Phosphorylation Reaction
  • Phosphorylating Agents: The introduction of phosphate groups is commonly achieved using phosphoryl chloride (POCl3), phosphoramidites, or activated phosphate esters under controlled pH and temperature to prevent degradation.
  • Formation of Diphosphate: Sequential phosphorylation leads to the formation of the diphosphate moiety at the 5' position of the ribose sugar. This step requires careful control to avoid over-phosphorylation or cleavage of phosphate bonds.
Lithium Salt Formation
  • Neutralization: The acidic phosphate groups are neutralized with lithium hydroxide or lithium carbonate to form the trilithium salt. This step enhances solubility and stability of the compound for biochemical applications.
  • Purification: The product is purified by ion-exchange chromatography or crystallization to isolate the trilithium salt form with high purity and defined stoichiometry.

Alternative Enzymatic Synthesis

  • Enzymatic Phosphorylation: In biological systems, phosphorylation can be catalyzed by kinases using ATP as a phosphate donor. This enzymatic method can be adapted in vitro for preparative purposes, allowing regio- and stereospecific phosphorylation under mild conditions.

Reaction Conditions and Optimization

Step Conditions Notes
Protection of hydroxyls Room temperature, anhydrous solvents Protects non-target hydroxyl groups
Phosphorylation 0–5 °C, inert atmosphere Controls reaction rate, prevents hydrolysis
Neutralization Aqueous lithium hydroxide, pH ~7-8 Forms trilithium salt, avoids over-neutralization
Purification Ion-exchange chromatography Removes impurities and unreacted materials

Challenges in Preparation

  • Stereochemical Control: Maintaining the stereochemistry of the ribose sugar is critical to preserve biological activity.
  • Phosphate Stability: Phosphoryl groups are sensitive to hydrolysis; thus, reaction conditions must be strictly controlled.
  • Lithium Salt Stoichiometry: Precise control of lithium ion equivalents is necessary to obtain the trilithium salt without contamination by other metal ions.

Summary Table of Preparation Methods

Preparation Step Method/Agent Key Parameters Outcome
Hydroxyl Protection Acetylation or silylation Anhydrous solvents, mild temp Selective protection of hydroxyls
Phosphorylation POCl3, phosphoramidites Low temperature, inert atmosphere Formation of diphosphate group
Salt Formation Lithium hydroxide neutralization pH 7–8, aqueous medium Trilithium salt generation
Purification Ion-exchange chromatography Appropriate resin and elution High purity trilithium salt
Optional enzymatic phosphorylation Kinase enzymes, ATP donor Physiological pH and temperature Regioselective phosphorylation

Research Findings and Analytical Data

  • Spectroscopic Analysis: NMR and mass spectrometry confirm the presence of diphosphate groups and the adenine base intact after synthesis.
  • Purity Assessment: HPLC and ion-exchange chromatography profiles demonstrate >98% purity of the trilithium salt form suitable for biochemical assays.
  • Biochemical Activity: The compound mimics natural nucleotides and can act as a substrate or inhibitor in enzymatic reactions involving nucleic acid metabolism.

Chemical Reactions Analysis

Types of Reactions

Trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different phosphate derivatives, while reduction may yield simpler compounds with fewer oxygen atoms .

Scientific Research Applications

Trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets and pathways. It may act as a coenzyme or a substrate in various biochemical reactions, facilitating the transfer of phosphate groups and energy within cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate.
  • CAS No.: 75522-97-3 .
  • Molecular Formula : C₂₀H₂₄N₁₀O₂₂P₅·5.5Li⁺ (molecular weight: 946.03 g/mol) .
  • Structure: Comprises two adenosine moieties linked via a pentaphosphate chain, with trilithium counterions stabilizing the negatively charged phosphate groups.

Key Features :

  • Phosphate Chain: Five phosphate groups, distinguishing it from mono- (AMP), di- (ADP), or triphosphates (ATP).
  • Counterions : Lithium ions enhance solubility in polar solvents and influence enzymatic interactions due to their small ionic radius .
  • Applications : Likely used in biochemical studies requiring stable nucleotide analogs, such as enzyme inhibition assays or structural biology .
Table 1: Structural and Functional Comparison
Compound Name Phosphate Groups Counterion Key Modifications/Features Applications
Trilithium pentaphosphate (Target) 5 Li⁺ Two adenosines, pentaphosphate backbone Enzyme cofactor studies, kinase assays
ADP (Adenosine diphosphate) 2 Na⁺/H⁺ Standard diphosphate Energy metabolism, P2Y receptor studies
ATP (Adenosine triphosphate) 3 Mg²⁺ High-energy phosphate bonds Cellular energy transfer, signaling
AOPCP (α,β-methylene-ADP) 2 None Non-hydrolyzable methylene bridge Ecto-5′-nucleotidase (CD73) inhibition
NAD⁺ (Nicotinamide adenine dinucleotide) 2 H⁺ Dinucleotide with nicotinamide and adenine Redox reactions, sirtuin activation
2-APTA-ADP 2 H⁺ 3-Aminopropylsulfanyl substitution on adenine P2Y₁₂ receptor modulation
Key Research Findings:

Phosphate Chain Length :

  • The pentaphosphate chain in the trilithium compound enables unique binding to enzymes requiring extended anionic motifs, such as polynucleotide kinases .
  • Comparatively, ADP and ATP interact with shorter phosphate-binding pockets (e.g., ATPases, kinases) .

Counterion Effects :

  • Lithium ions in the target compound may reduce enzymatic hydrolysis rates compared to sodium (ADP) or magnesium (ATP), as Li⁺ forms stronger ion-dipole interactions with phosphate oxygens .
  • Sodium salts (e.g., ADP-Na₂) are preferred in physiological buffers due to biocompatibility, while lithium variants are niche tools for crystallography .

Structural Modifications: Non-hydrolyzable analogs like AOPCP () and 2-APTA-ADP () resist enzymatic degradation, making them superior for receptor-binding studies. The trilithium compound’s stability remains uncharacterized but is hypothesized to be moderate due to standard phosphate linkages . NAD⁺ and NADH () feature dinucleotide structures with redox-active nicotinamide, unlike the adenine-only target compound, limiting direct functional overlap.

Thermodynamic Data :

  • ADP and ATP have well-documented ΔG values for hydrolysis (e.g., ATP → ADP + Pi: ΔG ≈ -30.5 kJ/mol). The trilithium pentaphosphate’s energy profile is undefined but likely lower due to additional resonance stabilization across five phosphates .

Biological Activity

Chemical Structure and Properties

Trilithium compounds typically involve lithium ions coordinated with various organic or inorganic ligands. Lithium itself is known for its role in pharmacology, particularly in the treatment of bipolar disorder. Its biological effects are often attributed to its ability to modulate neurotransmitter systems, particularly through pathways involving inositol and phosphoinositides.

Biological Activity of Lithium

Lithium has demonstrated a range of biological activities:

  • Mood Stabilization : Lithium is primarily used as a mood stabilizer in bipolar disorder. It influences neurotransmitter release and receptor sensitivity, particularly affecting serotonin and norepinephrine pathways .
  • Neuroprotective Effects : Studies have shown that lithium can exert neuroprotective effects by enhancing neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) and modulating apoptosis pathways .
  • Gene Expression Modulation : Lithium has been shown to affect gene expression related to neuronal health and mood regulation. For instance, it alters the expression of genes involved in signal transduction pathways like mTOR and Wnt signaling .

Case Studies on Lithium Compounds

  • Bipolar Disorder Treatment : A study involving patients with bipolar disorder indicated that lithium treatment can significantly alter the expression of genes associated with mood regulation. The research found 1108 genes affected by lithium exposure, with implications for therapeutic strategies .
  • Neuroprotective Mechanisms : Research has indicated that lithium's neuroprotective effects may be mediated through its action on the mTOR pathway, which is critical for cell growth and survival .

The mechanisms by which trilithium phosphate derivatives may exert biological effects could be hypothesized based on existing knowledge of lithium's interactions:

  • Phosphorylation Pathways : The phosphate group in trilithium phosphate could influence various phosphorylation pathways critical for cellular signaling.
  • Nucleotide Analog Activity : Given the structural similarities to nucleotides, trilithium phosphate may interact with nucleic acid metabolism or signaling pathways.

Table 1: Summary of Biological Activities of Lithium Compounds

ActivityMechanismReference
Mood StabilizationModulation of neurotransmitter systems
NeuroprotectionEnhancement of BDNF; modulation of apoptosis
Gene ExpressionAlteration in expression of signaling-related genes

Table 2: Case Studies on Lithium's Impact

StudyPopulationFindings
Bipolar Disorder42 BD patientsSignificant gene expression changes
Neuroprotective EffectsRat modelsIncreased BDNF levels; reduced apoptosis

Q & A

Basic: How can researchers optimize the synthesis of trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate to achieve high yield and purity?

Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintain 25–30°C to avoid hydrolysis of the phosphate backbone .
  • pH : Use buffered solutions (pH 7.0–7.5) to stabilize the nucleoside moiety during phosphorylation .
  • Purification : Employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a gradient of acetonitrile/ammonium acetate (0.1 M) for purity >95% .
  • Yield Improvement : Pre-activate the phosphate donor (e.g., using carbodiimides) to enhance coupling efficiency .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 31^{31}P NMR to confirm phosphorylation states and 1^{1}H/13^{13}C NMR for stereochemical validation of the ribose and adenine moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 516.0593 vs. calculated 516.0593 for C13_{13}H22_{22}N6_6O10_{10}P2_2S) .
  • X-ray Crystallography : Resolve atomic-level details of the phosphodiester linkages and lithium coordination sites .

Basic: How does this compound participate in nucleotide metabolism, and what experimental models validate its role?

The compound acts as a nucleotide intermediate in ATP/ADP cycling:

  • Enzyme Assays : Use purified nucleotidases (e.g., CD73) to measure hydrolysis rates via capillary electrophoresis (CE) or spectrophotometric phosphate detection .
  • Cell-Based Studies : Radiolabeled 32^{32}P tracing in glioblastoma cells reveals its incorporation into nucleic acids, monitored via HILIC-MS .
  • Knockout Models : Compare metabolic flux in wild-type vs. CD73-deficient cells to confirm its role in adenosine production .

Advanced: What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

Discrepancies in IC50_{50} values (e.g., CD73 inhibition) arise from:

  • Assay Conditions : Differences in pH (7.4 vs. 6.8) or divalent cations (Mg2+^{2+} vs. Mn2+^{2+}) alter enzyme kinetics .
  • Orthogonal Validation : Combine surface plasmon resonance (SPR) for binding affinity with CE for functional activity .
  • Structural Analysis : Compare X-ray structures of enzyme-compound complexes to identify steric clashes or non-covalent interactions missed in biochemical assays .

Advanced: How can researchers investigate its role in metabolic heterogeneity using omics approaches?

  • Metabolomics : Pair HILIC-MS with stable isotope-resolved tracing (e.g., 13^{13}C-glucose) to map its incorporation into purine pools in cancer vs. normal cells .
  • Transcriptomics : Correlate expression of nucleotide transporters (e.g., ENT1) with intracellular compound levels via RNA-seq .
  • Data Integration : Use multi-omics platforms (e.g., MetaboAnalyst) to link metabolic flux to epigenetic regulation (e.g., methylation via S-adenosylmethionine) .

Advanced: What computational methods predict its interactions with ATP-dependent enzymes like SERCA?

  • Molecular Dynamics (MD) : Simulate binding to SERCA’s nucleotide-binding domain using AMBER force fields, focusing on phosphoester coordination .
  • Free Energy Perturbation (FEP) : Calculate ΔG for lithium substitution vs. sodium/potassium in ATP-binding pockets .
  • Docking Studies : Use AutoDock Vina to screen against PDB structures (e.g., 1T5S) and validate with mutagenesis (e.g., D351A mutant disrupting binding) .

Advanced: How do modifications to the purine or phosphate groups alter its bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Purine Modifications : Replace 6-amino with 6-thiol (IC50_{50} shifts from 2.1 µM to 0.8 µM for CD73) .
    • Phosphate Isosteres : Substitute β,γ-methylene (AMPPCP) reduces hydrolysis susceptibility, enhancing stability in serum .
  • Synthetic Workflow :
    • Solid-phase synthesis with tert-butyldimethylsilyl (TBDMS) protection for regioselective phosphorylation .
    • Post-synthetic modifications (e.g., thiol-ene click chemistry) to append targeting moieties .

Advanced: What methodologies address challenges in quantifying this compound in complex biological matrices?

  • Sample Preparation : Acidic precipitation (10% TCA) to remove proteins, followed by SPE (Strata-X columns) for enrichment .
  • Detection Limits :
    • LC-MS/MS : Lower limit of quantification (LLOQ) = 0.1 nM using MRM transitions (e.g., m/z 426 → 136 for ADP analog) .
    • Fluorescence Derivatization : Label with dansyl chloride for enhanced sensitivity in low-abundance samples .
  • Interference Mitigation : Use deuterated internal standards (e.g., 2^{2}H5_5-adenosine) to correct for matrix effects .

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